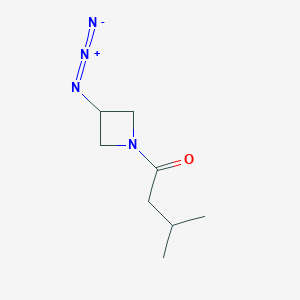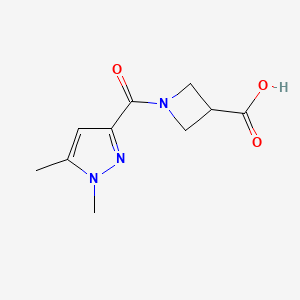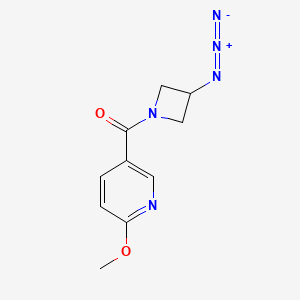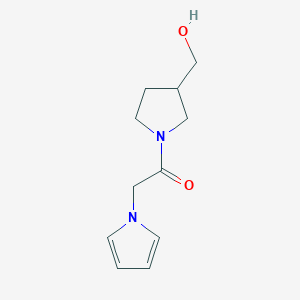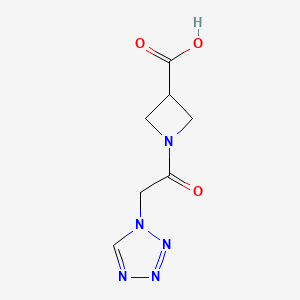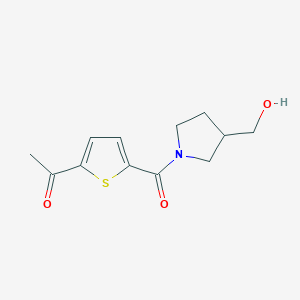
(3-aminoazetidin-1-yl)(1-methyl-1H-indol-6-yl)methanone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of AMIM involves several steps, including the formation of the azetidine ring, indole substitution, and ketone formation. Researchers have explored various synthetic routes, but some challenges arise due to undesired dimerization or oligomerization during the preparation of (1H-indol-3-yl)methyl halides. Recent advancements in microflow reactors have enabled rapid and mild generation of (1H-indol-3-yl)methyl electrophiles, facilitating the synthesis of AMIM and related compounds .
Applications De Recherche Scientifique
Tryptophan Metabolism and Health Benefits
Tryptophan Metabolites and Health : Tryptophan, an important dietary amino acid, is metabolized by enzymes in the gut mucosa and by the gut microbiome. Its metabolites, such as indole-3-propionic acid, have shown potential anti-inflammatory and beneficial metabolic effects, highlighting the health benefits of the intestinal microbiome in producing beneficial products from dietary amino acids like tryptophan (Galligan, 2018).
Indoleamine 2,3-Dioxygenase in Cancer : The enzyme Indoleamine 2,3-dioxygenase (IDO), involved in tryptophan catabolism, has immune-regulating activities in cancer progression. IDO expression in various cancers seems to decrease tumor infiltration of immune cells and correlates with a less favorable prognosis, suggesting IDO inhibition as a promising approach for cancer immunotherapy (Godin-Ethier et al., 2011).
Drug Discovery and Molecular Studies
Ninhydrin Reaction for Protein Analysis : The ninhydrin reaction, which interacts with amino groups including the indole ring of tryptophan to form various chromophores, has widespread applications in detecting and analyzing compounds across several scientific disciplines. This highlights the analytical value of reactions involving indole structures in agricultural, biomedical, and nutritional sciences (Friedman, 2004).
Methionine Dependency in Cancer : Methionine, another essential amino acid, has roles similar to tryptophan in metabolism and protein synthesis. Restriction of methionine shows promise in cancer growth control, particularly in cancers dependent on methionine for proliferation. This suggests that dietary amino acid modulation could be a strategy in managing disease, analogous to potential strategies that might involve compounds like “(3-aminoazetidin-1-yl)(1-methyl-1H-indol-6-yl)methanone” (Cavuoto & Fenech, 2012).
Mécanisme D'action
Target of Action
The compound (3-aminoazetidin-1-yl)(1-methyl-1H-indol-6-yl)methanone is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Indole derivatives, in general, are known to interact with their targets, leading to various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.
Result of Action
Indole derivatives are known to have a wide range of biological activities , suggesting that this compound may have diverse molecular and cellular effects.
Propriétés
IUPAC Name |
(3-aminoazetidin-1-yl)-(1-methylindol-6-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-15-5-4-9-2-3-10(6-12(9)15)13(17)16-7-11(14)8-16/h2-6,11H,7-8,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGADMFZSSDMLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)N3CC(C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-chloropropan-1-one](/img/structure/B1476288.png)
